Cas no 2228586-79-4 (2-(7-chloro-1,3-dioxaindan-5-yl)morpholine)

2-(7-chloro-1,3-dioxaindan-5-yl)morpholine 化学的及び物理的性質
名前と識別子
-
- 2-(7-chloro-1,3-dioxaindan-5-yl)morpholine
- EN300-1988393
- 2228586-79-4
-
- インチ: 1S/C11H12ClNO3/c12-8-3-7(10-5-13-1-2-14-10)4-9-11(8)16-6-15-9/h3-4,10,13H,1-2,5-6H2
- InChIKey: AENIHGSSWLQUSN-UHFFFAOYSA-N
- SMILES: ClC1=C2C(=CC(=C1)C1CNCCO1)OCO2
計算された属性
- 精确分子量: 241.0505709g/mol
- 同位素质量: 241.0505709g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 1
- 複雑さ: 253
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.4
- トポロジー分子極性表面積: 39.7Ų
2-(7-chloro-1,3-dioxaindan-5-yl)morpholine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1988393-1.0g |
2-(7-chloro-1,3-dioxaindan-5-yl)morpholine |
2228586-79-4 | 1g |
$1172.0 | 2023-05-26 | ||
Enamine | EN300-1988393-2.5g |
2-(7-chloro-1,3-dioxaindan-5-yl)morpholine |
2228586-79-4 | 2.5g |
$2295.0 | 2023-09-16 | ||
Enamine | EN300-1988393-0.1g |
2-(7-chloro-1,3-dioxaindan-5-yl)morpholine |
2228586-79-4 | 0.1g |
$1031.0 | 2023-09-16 | ||
Enamine | EN300-1988393-0.25g |
2-(7-chloro-1,3-dioxaindan-5-yl)morpholine |
2228586-79-4 | 0.25g |
$1078.0 | 2023-09-16 | ||
Enamine | EN300-1988393-0.5g |
2-(7-chloro-1,3-dioxaindan-5-yl)morpholine |
2228586-79-4 | 0.5g |
$1124.0 | 2023-09-16 | ||
Enamine | EN300-1988393-1g |
2-(7-chloro-1,3-dioxaindan-5-yl)morpholine |
2228586-79-4 | 1g |
$1172.0 | 2023-09-16 | ||
Enamine | EN300-1988393-5g |
2-(7-chloro-1,3-dioxaindan-5-yl)morpholine |
2228586-79-4 | 5g |
$3396.0 | 2023-09-16 | ||
Enamine | EN300-1988393-5.0g |
2-(7-chloro-1,3-dioxaindan-5-yl)morpholine |
2228586-79-4 | 5g |
$3396.0 | 2023-05-26 | ||
Enamine | EN300-1988393-10.0g |
2-(7-chloro-1,3-dioxaindan-5-yl)morpholine |
2228586-79-4 | 10g |
$5037.0 | 2023-05-26 | ||
Enamine | EN300-1988393-0.05g |
2-(7-chloro-1,3-dioxaindan-5-yl)morpholine |
2228586-79-4 | 0.05g |
$983.0 | 2023-09-16 |
2-(7-chloro-1,3-dioxaindan-5-yl)morpholine 関連文献
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
4. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
6. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
2-(7-chloro-1,3-dioxaindan-5-yl)morpholineに関する追加情報
2-(7-Chloro-1,3-Dioxaindan-5-yl)Morpholine: A Comprehensive Overview
The compound 2-(7-chloro-1,3-dioxaindan-5-yl)morpholine (CAS No: 2228586-79-4) is a fascinating molecule with significant potential in various fields, particularly in pharmaceutical and chemical research. This compound has garnered attention due to its unique structural properties and promising applications in drug development. In this article, we will delve into the details of its structure, synthesis, pharmacological properties, and potential uses.
Structure and Synthesis
2-(7-Chloro-1,3-dioxaindan-5-yl)morpholine consists of a morpholine ring fused with a dioxane ring system, featuring a chlorine substituent at the 7-position of the dioxane moiety. The morpholine ring is a six-membered ring containing two oxygen atoms, while the dioxane ring is a five-membered ring with two oxygen atoms. This combination results in a molecule with both rigid and flexible structural elements, which can be advantageous in drug design.
The synthesis of this compound involves a multi-step process that typically includes the formation of the dioxane ring followed by the introduction of the morpholine group. Researchers have explored various methodologies to optimize the synthesis process, ensuring high yields and purity. Recent studies have focused on using green chemistry principles to minimize environmental impact during synthesis.
Pharmacological Properties
One of the most intriguing aspects of 2-(7-chloro-1,3-dioxaindan-5-yl)morpholine is its pharmacological profile. Preclinical studies have demonstrated that this compound exhibits potent activity against several therapeutic targets, including kinase enzymes and other proteins involved in disease pathways. For instance, recent research has highlighted its ability to inhibit specific kinases associated with cancer progression, making it a promising candidate for anticancer drug development.
In addition to its enzymatic activity, this compound has shown excellent bioavailability when administered orally. This property is crucial for drug candidates as it ensures that the compound can reach therapeutic concentrations in target tissues without requiring excessive dosing.
Applications in Drug Development
The potential applications of 2-(7-chloro-1,3-dioxaindan-5-yl)morpholine are vast and varied. Its structural versatility allows it to be used as a scaffold for developing drugs targeting diverse diseases such as cancer, inflammatory disorders, and neurodegenerative conditions. Recent advancements in medicinal chemistry have enabled researchers to modify the chlorine substituent and other functional groups to enhance specificity and efficacy.
Moreover, this compound has shown promise as a lead molecule for developing next-generation therapies. By leveraging computational chemistry tools and high-throughput screening techniques, scientists can rapidly iterate on its structure to optimize pharmacokinetic properties and minimize off-target effects.
Future Directions
As research on 2-(7-chloro-1,3-dioxaindan-5-yl)morpholine continues to progress, several key areas are expected to shape its future development. One area of focus is understanding its mechanism of action at the molecular level to better predict its therapeutic potential. Advanced techniques such as cryo-electron microscopy and X-ray crystallography are being employed to elucidate how this compound interacts with its target proteins.
Another critical area is exploring its safety profile through comprehensive toxicological studies. Ensuring that this compound is safe for human use is paramount before it can advance into clinical trials. Recent studies have indicated that it has low toxicity in preclinical models, but further investigations are needed to confirm these findings.
In conclusion, 2-(7-chloro-1,3-dioxaindan-5-yl)morpholine (CAS No: 2228586-79-4) represents a compelling molecule with significant potential in drug discovery and development. Its unique structure, favorable pharmacological properties, and versatile applications make it an exciting candidate for addressing unmet medical needs across various therapeutic areas. As research continues to uncover new insights into its capabilities, this compound is poised to play a pivotal role in advancing modern medicine.
2228586-79-4 (2-(7-chloro-1,3-dioxaindan-5-yl)morpholine) Related Products
- 2877670-30-7(Tert-butyl 4-(4,6-dihydroxypyrimidin-2-yl)piperidine-1-carboxylate)
- 330574-84-0(3-(2-FURYL)-2-[2-(4-METHOXYPHENYL)HYDRAZONO]-3-OXOPROPANAL)
- 1210279-13-2(3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(4-ethoxy-3-methoxyphenyl)methyl]propanamide)
- 24885-45-8(Phenol, 2-iodo-6-methyl-)
- 2680868-14-6(methyl 1-amino-2-(4-chlorophenyl)methylcyclopentane-1-carboxylate)
- 1214343-97-1(4-Methyl-2-(pyridin-4-yl)pyridin-3-amine)
- 1476029-55-6(tert-Butyl n-(1-amino-3,3-dimethylbutan-2-yl)carbamate)
- 65117-65-9(1H-Pyrrole-2-carboxylic acid, 5-(4-bromophenyl)-, ethyl ester)
- 2137663-70-6(4-Piperidinecarboxylic acid, 1-[5-[(methylamino)methyl]-2-furanyl]-)
- 2172071-88-2(methyl 4-(3-hydroxyoxan-3-yl)piperidine-4-carboxylate)




